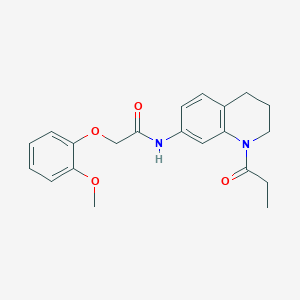

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

The compound 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide features a unique hybrid structure combining a 2-methoxyphenoxy-substituted acetamide core with a 1-propanoyl-tetrahydroquinoline moiety. The 2-methoxyphenoxy group is known for its electron-donating properties, which may enhance solubility and influence receptor binding, while the tetrahydroquinoline scaffold is frequently associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or CNS targeting) .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-10-11-16(13-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTGSAZBBMATNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1,3,4-Thiadiazole-Based Acetamides

Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide backbone but feature 1,3,4-thiadiazole rings with varying sulfur-linked substituents (methylthio, ethylthio, benzylthio). Key comparisons include:

| Compound | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5k | Methylthio | 135–136 | 72 |

| 5l | Ethylthio | 138–140 | 68 |

| 5m | Benzylthio | 135–136 | 85 |

| Target Compound | 1-Propanoyl-tetrahydroquinoline | Not reported | Not reported |

- Key Observations: The target compound replaces the thiadiazole ring with a tetrahydroquinoline group, likely improving lipophilicity and altering pharmacokinetic profiles. Benzylthio derivatives (e.g., 5m) exhibit higher yields (85%) compared to methylthio analogs (72%), suggesting steric or electronic effects during synthesis .

Tetrahydroquinoline-Containing Acetamides

- N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(4-Chlorophenyl)Acetamide (): Structural Difference: A 4-chlorophenyl group replaces the 2-methoxyphenoxy moiety. Implications: The chloro substituent may enhance hydrophobic interactions in biological systems, whereas the methoxy group in the target compound could improve solubility .

- 2-(4-Fluorophenoxy)-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Acetamide (): Structural Difference: A 4-fluorophenoxy group replaces the 2-methoxyphenoxy unit. Implications: Fluorine’s electronegativity may alter binding affinity compared to the methoxy group’s electron-donating effects .

Benzothiazole Derivatives ()

Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)Acetamide feature benzothiazole cores instead of tetrahydroquinoline.

- Structural Impact: Benzothiazoles are associated with antimicrobial and anticancer activities, whereas tetrahydroquinolines may target neurological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.